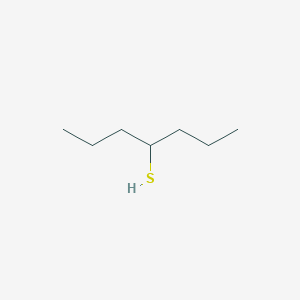

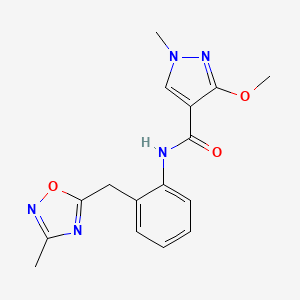

![molecular formula C18H21N5O2S B2638605 2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 899969-54-1](/img/structure/B2638605.png)

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperazine . It’s related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds has been reported . For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods . For example, the crystal structure of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was solved using the SIR92 program .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a bromo analogue led to the formation of a compound, which was then hydrogenated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile exhibits a strong nitrile stretching vibration band .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

LQFM182: , the piperazine derivative , has demonstrated anti-inflammatory properties. In a study, it was found to reduce acetic acid-induced abdominal writhing and paw licking time in the formalin test. Additionally, it decreased oedema formation induced by carrageenan and reduced cell migration, myeloperoxidase enzyme activity, and pro-inflammatory cytokine levels (IL-1β and TNF-α) in pleurisy . These findings suggest its potential as an anti-inflammatory agent.

Cyanation Reactions

The compound has been employed in Cu(OAc)2-mediated cyanation of arenes using benzimidazole as a directing group. This protocol allows for efficient C–H cyanation reactions, which are valuable in synthetic chemistry .

P2Y12 Receptor Blockade

In a different context, selective blockade of P2Y12 receptors by prasugrel (a related compound) inhibited myocardial infarction induced by thrombotic coronary artery occlusion in rats. While not directly about LQFM182 , this information highlights the relevance of related compounds in cardiovascular research .

Carbon-11 Labeling for PET Imaging

Researchers have synthesized a carbon-11-labeled IRAK4 amidopyrazole inhibitor using a similar scaffold. Although not specifically LQFM182 , this demonstrates the compound’s potential for radiolabeling and use in positron emission tomography (PET) imaging studies .

Wirkmechanismus

Target of Action

The primary targets of the compound 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These proteins play a crucial role in cell division and the maintenance of genomic stability .

Mode of Action

The compound interacts with its targets, Aurora kinase A and Serine/threonine-protein kinase PLK1, leading to changes in their activity . .

Biochemical Pathways

The compound affects the pathways involving Aurora kinase A and Serine/threonine-protein kinase PLK1 . These pathways are critical for cell division and genomic stability

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

It is known that the compound has an impact on aurora kinase a and serine/threonine-protein kinase plk1, which are involved in cell division and genomic stability .

Safety and Hazards

Zukünftige Richtungen

The future directions for the development of similar compounds could include further evaluation of their anti-inflammatory and anti-nociceptive effects , as well as their potential as anti-tubercular agents . Further studies could also focus on improving the synthesis process and exploring other potential applications.

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-21-7-9-22(10-8-21)18(25)17(24)19-16-14-11-26-12-15(14)20-23(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCPKOFXNKZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

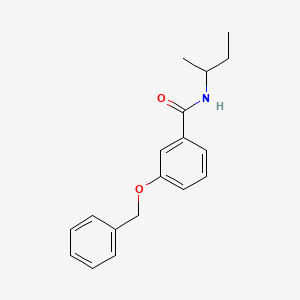

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)

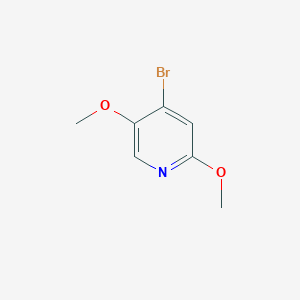

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)